molecular formula C12H10N2 B14621503 1H-Pyrrolo[3,2-h]quinoline, 2-methyl- CAS No. 58457-39-9

1H-Pyrrolo[3,2-h]quinoline, 2-methyl-

Cat. No.: B14621503
CAS No.: 58457-39-9
M. Wt: 182.22 g/mol
InChI Key: KFYPHALDDOOZFS-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-h]quinoline, 2-methyl- is a heterocyclic compound that belongs to the class of pyrroloquinolines This compound features a fused ring system consisting of a pyrrole ring and a quinoline ring, with a methyl group attached at the second position of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[3,2-h]quinoline, 2-methyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzylamine with 2-methylpyrrole-3-carboxaldehyde in the presence of a suitable catalyst can lead to the formation of the desired compound . Another method involves the use of Friedländer condensation, where 2-aminobenzophenone reacts with a suitable aldehyde or ketone under acidic conditions .

Industrial Production Methods

Industrial production of 1H-Pyrrolo[3,2-h]quinoline, 2-methyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Continuous flow reactors and automated synthesis platforms are often employed to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[3,2-h]quinoline, 2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Quinoline derivatives with various oxidation states.

    Reduction: Reduced pyrroloquinoline derivatives.

    Substitution: Functionalized pyrroloquinoline derivatives with halogen, nitro, or other substituents.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[3,2-h]quinoline, 2-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, leading to the modulation of various biological processes. For example, it has been shown to inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival . Additionally, its ability to form hydrogen bonds and π-π interactions with biomolecules contributes to its biological activity .

Comparison with Similar Compounds

Properties

CAS No.

58457-39-9

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

2-methyl-1H-pyrrolo[3,2-h]quinoline

InChI

InChI=1S/C12H10N2/c1-8-7-10-5-4-9-3-2-6-13-11(9)12(10)14-8/h2-7,14H,1H3

InChI Key

KFYPHALDDOOZFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C3=C(C=CC=N3)C=C2

Origin of Product

United States

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